6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves the formation of the piperidine ring followed by functionalization at specific positions. Common synthetic methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . Specific reaction conditions and catalysts, such as cobalt, ruthenium, and nickel-based nanocatalysts, are often employed to achieve the desired transformations .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, focuses on optimizing reaction conditions for scalability and cost-effectiveness. Multicomponent reactions and the use of efficient catalysts are key strategies in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to aldehydes or carboxylic acids.
Reduction: Reduction of nitrile groups to amines.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug design and development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile include other piperidine derivatives such as:
- 3-(4-(4-(Hydroxymethyl)piperidin-1-yl)phenyl)piperidine-2,6-dione
- Various substituted piperidines and piperidinones
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This compound’s hydroxymethyl and nitrile groups, combined with the piperidine and pyridine rings, make it a versatile building block for various applications .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
6-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H15N3O/c13-7-11-1-2-12(14-8-11)15-5-3-10(9-16)4-6-15/h1-2,8,10,16H,3-6,9H2 |
InChI Key |
QXFNAIPCIGZHST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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